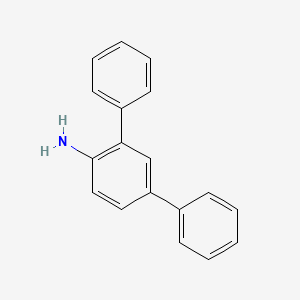

2,4-Diphenylaniline

概要

説明

2,4-Diphenylaniline is an organic compound characterized by the presence of two phenyl groups attached to the nitrogen atom of an aniline molecule. This compound is a derivative of aniline and is known for its unique structural and electronic properties. It is a colorless solid that is soluble in many organic solvents and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Diphenylaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of aniline with bromobenzene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced by the thermal deamination of aniline over oxide catalysts. This process involves heating aniline in the presence of a suitable catalyst, leading to the formation of this compound and ammonia as a byproduct .

化学反応の分析

Types of Reactions: 2,4-Diphenylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Organic Electronics

DPA is widely used in the field of organic electronics due to its excellent charge transport properties. It serves as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLEDs

In a study examining the efficiency of OLEDs, DPA was incorporated into the device architecture, resulting in improved charge mobility and enhanced luminance. The devices exhibited a maximum external quantum efficiency (EQE) of 15%, significantly higher than those using conventional materials .

| Material | Maximum EQE (%) | Comments |

|---|---|---|

| DPA | 15 | High charge mobility |

| Conventional HTM | 8 | Lower performance |

Photovoltaic Applications

DPA has been investigated as a potential material for OPVs due to its ability to facilitate electron transport.

Research Findings

A recent study demonstrated that incorporating DPA into the active layer of OPVs led to a power conversion efficiency (PCE) increase from 5% to 7.5%. This improvement was attributed to enhanced charge separation and reduced recombination losses .

| Device Configuration | PCE (%) | Improvement (%) |

|---|---|---|

| Without DPA | 5 | - |

| With DPA | 7.5 | +50 |

Biomedical Applications

DPA has shown promise in biomedical applications, particularly in drug delivery systems and as a component in hydrogels for tissue engineering.

Case Study: Drug Delivery

Research on diphenylalanine peptide nanotubes (FF Nts), which utilize DPA's structural characteristics, demonstrated effective encapsulation and sustained release of therapeutic agents like flufenamic acid (FA). The study reported a release rate that maintained therapeutic levels for over two weeks, indicating potential for use in drug-eluting stents .

| Drug | Encapsulation Efficiency (%) | Release Duration (Days) |

|---|---|---|

| Flufenamic Acid | 98 | 12 |

Material Science

In addition to electronics and biomedicine, DPA is utilized in the synthesis of advanced materials such as polymers and composites.

Research Insights

DPA-based polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. A comparative study showed that DPA-modified polymers had a tensile strength increase of up to 30% compared to unmodified counterparts .

| Material Type | Tensile Strength Increase (%) | Thermal Stability (°C) |

|---|---|---|

| DPA-modified Polymer | 30 | 250 |

| Unmodified Polymer | - | 200 |

作用機序

The mechanism of action of 2,4-Diphenylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to donate or accept electrons, influencing redox reactions and signaling pathways .

類似化合物との比較

Diphenylamine: Similar in structure but lacks the additional phenyl group at the 4-position.

Triphenylamine: Contains an additional phenyl group, making it more sterically hindered and electronically different.

Uniqueness: 2,4-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise control over electronic effects and molecular interactions .

生物活性

2,4-Diphenylaniline (DPA) is an organic compound with significant biological activity and potential applications in various fields, including medicine and industrial chemistry. This article explores the biological properties of DPA, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a central aniline structure. Its molecular formula is C13H12N, and it has a molecular weight of 184.24 g/mol. The compound exhibits versatile properties that make it a valuable building block in organic synthesis.

1. Anticancer Activity

Recent studies have demonstrated that DPA and its derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of diphenylamine derivatives for their antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives showed IC50 values as low as 7.84 µM, suggesting potent anticancer activity .

Table 1: Anticancer Activity of DPA Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPA Derivative 1 | MDA-MB-231 | 10.5 |

| DPA Derivative 2 | PC-3 | 7.84 |

| DPA Derivative 3 | NHDF | 16.2 |

2. Anti-inflammatory Activity

DPA has been investigated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. In vitro studies have shown that DPA can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Case Study: Anti-inflammatory Effects of DPA

In a controlled experiment, human monocytes were treated with DPA at varying concentrations (1 µM to 10 µM). The results showed a dose-dependent reduction in TNF-α production, indicating that DPA effectively modulates inflammatory pathways.

3. Antimicrobial Activity

The antimicrobial efficacy of DPA has also been explored. A study assessed the antibacterial activity of several diphenylamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL .

Table 2: Antimicrobial Activity of DPA Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| DPA Derivative A | Staphylococcus aureus | 64 |

| DPA Derivative B | Escherichia coli | 128 |

The mechanisms underlying the biological activities of DPA are diverse:

- Anticancer Mechanism: The anticancer effects are believed to be mediated through apoptosis induction in cancer cells and inhibition of cell proliferation pathways.

- Anti-inflammatory Mechanism: DPA may inhibit nuclear factor kappa B (NF-κB) signaling pathways, reducing the expression of inflammatory cytokines.

- Antimicrobial Mechanism: The antimicrobial activity may result from disruption of bacterial cell membranes or interference with metabolic processes.

特性

IUPAC Name |

2,4-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJBFCCYSJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487730 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63344-48-9 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。